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Tricosanoate

Cat. No.: B1255869
M. Wt: 353.6 g/mol
InChI Key: XEZVDURJDFGERA-UHFFFAOYSA-M
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Description

Contextualization of Very Long-Chain Fatty Acids in Biological Systems

Fatty acids are fundamental components of lipids, playing crucial roles in various biological processes, including energy storage, membrane structure, and signaling pathways ontosight.ainih.govresearchgate.net. They are classified by their carbon chain length and degree of saturation nih.gov. Very long-chain fatty acids (VLCFAs) are defined as fatty acids possessing an aliphatic tail of 22 or more carbon atoms ontosight.ainih.govdrugbank.comwikipedia.org. While less abundant than their shorter-chain counterparts, VLCFAs are significant in specific biological contexts ontosight.ainih.gov.

VLCFAs are synthesized in the endoplasmic reticulum through a process involving the sequential addition of two-carbon units to a growing acyl chain, catalyzed by a complex of enzymes known as fatty acid elongases (ELOVLs) wikipedia.orgspringermedizin.defrontiersin.org. Unlike most fatty acids, VLCFAs are primarily metabolized in peroxisomes wikipedia.org. Their unique structural properties, such as the long hydrophobic chain, influence membrane fluidity, permeability, and the formation of lipid microdomains nih.gov.

VLCFAs are integral components of various lipid classes, including sphingolipids and glycerophospholipids, which are essential for the structure and function of cell membranes, particularly in the nervous system, where they are crucial for neuronal function and myelin sheath formation ontosight.ainih.govresearchgate.net. Abnormalities in VLCFA metabolism have been linked to several inherited disorders, such as adrenoleukodystrophy and Zellweger syndrome, which are associated with VLCFA accumulation nih.govwikipedia.org.

Overview of Tricosanoate's Significance in Contemporary Research Paradigms

This compound, as a C23 saturated fatty acid, falls under the category of VLCFAs. Its presence in biological systems, although often in minor amounts, has garnered attention in academic research. Tricosanoic acid has been identified as a plant metabolite, a human metabolite, and a Daphnia magna metabolite nih.gov. It has been reported in various organisms, including Loranthus tanakae and Saussurea medusa nih.gov.

Research involving this compound often focuses on its identification and quantification in biological samples, its role as a component of complex lipids, and its potential involvement in specific physiological or pathological processes. Due to its relatively atypical odd-numbered chain length in many biological systems, methyl this compound (the methyl ester form) is sometimes utilized as a biomarker or internal standard in analytical techniques like gas chromatography (GC) for quantifying fatty acids sigmaaldrich.comchemicalbook.comresearchgate.netresearchgate.net.

Studies have explored the fatty acid composition of various natural sources, identifying methyl this compound as a constituent. For example, research on the fruits of Celtis australis identified methyl this compound as a major component, comprising 13.3% of the characterized fatty acid composition banglajol.info. Another study on the fixed oils from different parts of Bridelia stipularis also reported the presence of methyl this compound . The occurrence of tricosanoic acid in sources like animal fats and plant oils, and its potential production through hydrogenation of unsaturated fatty acids, highlights its presence in the natural lipid landscape solubilityofthings.com.

While the precise and comprehensive biological functions of this compound are still under investigation, its presence in various organisms and its classification as a VLCFA suggest potential roles related to membrane structure, lipid metabolism, or as a precursor for other bioactive molecules, consistent with the known functions of other VLCFAs solubilityofthings.comresearchgate.net. Research continues to explore the specific contributions of individual VLCFAs like this compound to cellular processes and their implications in health and disease.

Data Table: Occurrence of Methyl this compound in Select Natural Sources

SourceCompoundPercentage of Total Characterized Fatty AcidsReference
Celtis australis fruitsMethyl this compound13.3% banglajol.info
Bridelia stipularis (various parts)Methyl this compoundDetected (Specific percentage not provided)
Peanut butterMethyl this compoundDetected chemicalbook.comglpbio.comcaymanchem.com
Latent fingerprint residueMethyl this compoundDetected chemicalbook.comglpbio.comcaymanchem.com
Marine fish oil (Epinephelus sp. and Lutjanus sp.)This compound (C23:0)Significant contribution to discrimination between species japsonline.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H45O2- B1255869 Tricosanoate

Properties

Molecular Formula

C23H45O2-

Molecular Weight

353.6 g/mol

IUPAC Name

tricosanoate

InChI

InChI=1S/C23H46O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25/h2-22H2,1H3,(H,24,25)/p-1

InChI Key

XEZVDURJDFGERA-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCCCCCCCCCCCCC(=O)[O-]

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCC(=O)[O-]

Origin of Product

United States

Biological Occurrence and Distribution in Diverse Model Systems

Presence in Plant Lipidomes

Tricosanoate has been identified as a component of the lipid profile in several plant species. Its presence varies in concentration and form, often as a methyl or ethyl ester.

Distribution within Specific Plant Species (e.g., Celtis australis, Tamarindus indica, Brassica napus L., Camellia oleifera, Liverworts)

Celtis australis : In the fruits of Celtis australis, methyl this compound has been identified as a major constituent, accounting for 13.3% of the total characterized fatty acid composition. researchgate.net

Tamarindus indica : The n-hexane extract of Tamarindus indica seeds shows a high percentage of methyl this compound, at 7.09%. nih.govresearchgate.net It is also found in the chloroform (B151607) extract of the leaves. nih.gov

Brassica napus L. In a study on winter oilseed rape (Brassica napus L.), ethyl this compound was used in combination with other compounds to study its effects on plant growth under stress conditions. mdpi.com

Camellia oleifera : this compound has been detected in the analysis of fatty acids in Camellia oleifera seed oil. nih.govresearchgate.net In one analysis, the oleic acid content was 78.83% and linoleic acid was 8.32%. researchgate.net

Liverworts : Ethyl this compound, a long-chain saturated fatty acid ethyl ester, is found in small quantities in the liverwort Conocephalum conicum. bertin-bioreagent.comkrob.cnbertin-bioreagent.comkklmed.com

A study on rosehip seeds also identified this compound among thirteen other saturated fatty acids. nih.gov

Plant SpeciesPartFormConcentration (%)
Celtis australisFruitMethyl this compound13.3
Tamarindus indicaSeedMethyl this compound7.09

Subcellular Localization and Acylation Patterns of this compound

Tricosanoic acid can be found acylated to various lipids, including glyco-, phospho-, and sphingolipids like gangliosides. In bovine mammary epithelial cells, a knockout of the ASIP gene led to an increase in this compound levels, suggesting its involvement in lipid metabolism pathways within the cell. mdpi.com Further research is needed to fully elucidate the specific subcellular compartments and the precise patterns of how this compound is attached to other molecules within plant cells.

Occurrence in Non-Human Animal and Microbial Models

This compound is not limited to the plant kingdom; it has also been detected in a variety of animal and microbial systems.

Detection in Marine Organismal Tissues and Products (e.g., Fish Oils, Seahorse Species, Squid Visceral Oil)

Fish Oils : this compound has been identified in marine fish oils from Southeast Sulawesi, with concentrations ranging from 0.12% to 8.66%. japsonline.com It was found to be particularly high in Epinephelus sp. fish oils. japsonline.com Methyl this compound is also used as an internal standard for the quantification of fatty acids, including EPA and DHA, in fish oil analyses. drugfuture.comfda.gov.twnih.govnih.gov

Squid Visceral Oil : Ethyl this compound is used as an internal standard for quantifying fatty acids in squid visceral oil ethyl esters from species like Illex argentinus and Ommastrephes bartrami. dss.go.th The determination of fatty acid methyl esters in squid liver lipid is also conducted using methyl this compound as an internal standard. mdpi.comresearchgate.net

Identification in Fungal and Parasitic Systems (e.g., Ophiocordyceps sinensis, Toxoplasma gondii)

Ophiocordyceps sinensis : In the fungus Ophiocordyceps sinensis, methyl this compound has been detected. researchgate.net A comparative analysis of wild versus cultivated O. sinensis showed that the fatty acid content, including this compound, was significantly higher in the wild specimens. nih.gov One study quantified methyl this compound at 0.518±0.009 mg/g in the wild group. cloudfront.net

Toxoplasma gondii : In the parasite Toxoplasma gondii, a decrease in the production of hexadecyl this compound was observed in parasites treated with the compound Apigeninidin chloride (APi) over 24 to 48 hours. frontiersin.orgnih.gov

Presence in Aquatic Invertebrate Metabolomes (e.g., Daphnia magna)

Tricosanoic acid has been identified as a metabolite in the aquatic invertebrate Daphnia magna. nih.gov

OrganismSample TypeFinding
Marine Fish (Epinephelus sp.)Oil0.12% - 8.66% this compound
Ophiocordyceps sinensis (wild)-0.518±0.009 mg/g Methyl this compound
Toxoplasma gondii-Decreased hexadecyl this compound production after treatment
Daphnia magna-Identified as a metabolite

Characterization in Microbial Mat Communities and Lipid Biomarker Research

Microbial mats are intricate, layered ecosystems teeming with a diverse array of microorganisms. Lipids, including fatty acids like this compound (C23:0), are crucial biomarkers that offer insights into the composition and metabolic activities of these communities.

The analysis of fatty acids is a fundamental tool in lipid biomarker research. In studies of microbial mats, lipids are extracted and often converted into fatty acid methyl esters (FAMEs) for analysis by gas chromatography-mass spectrometry (GC-MS). During this process, methyl this compound is frequently used as an internal standard for the quantification of other fatty acids. diva-portal.orgnih.govharvard.edu This procedural use underscores its stability and reliability in analytical chemistry.

Research on microbial mats in various environments reveals the distribution of a wide range of fatty acids. For instance, a study of intertidal microbial mats in Abu Dhabi identified 63 different fatty acids, ranging from C9 to C28. oup.comoup.com While saturated straight-chain fatty acids like 16:0 and 18:0 were dominant, the presence of long-chain fatty acids was also noted, with the sum of saturated long-chain fatty acids reaching up to 3.9% in certain mat types. oup.comoup.com These long-chain fatty acids, a group that includes this compound, are often associated with terrestrial higher plants, suggesting an input of organic matter from land. researchgate.net

The table below provides a summary of fatty acid distribution in different types of intertidal microbial mats from a study in Abu Dhabi. oup.comoup.com

Mat TypeTotal Saturated Long-Chain Fatty Acids (%)Dominant Fatty Acids
Pinnacle MatNot specified16:0, 18:1
Dry Mat3.916:0
Pink MatNot specifiedBranched saturated fatty acids
Reddish MatNot specifiedCyclopropyl fatty acids
Gelatinous MatNot specifiedMonounsaturated fatty acids

This compound and its Derivatives as Biological Biomarkers

This compound and its related compounds are powerful biomarkers for identifying the sources of organic matter in environmental and geological samples. As a long-chain fatty acid (LCFA), tricosanoic acid is a well-established indicator of terrestrial higher plant input. researchgate.net The epicuticular waxes of land plants are rich in LCFAs, and their presence in sediments is a reliable sign of organic material derived from terrestrial sources.

The utility of this compound as a biomarker lies in its source specificity and relative stability. When terrestrial plant matter is transported into aquatic systems, these lipid markers can be preserved in sediments. Analysis of this compound and other LCFAs in sediment cores allows scientists to reconstruct past vegetation and understand the historical input of terrestrial material into aquatic environments. For example, a study of recent sediment cores from the Cross River system in Nigeria identified tricosanoic acid (C23) as one of the main long-chain fatty acids detected, indicating a significant contribution from terrestrial plants. scione.com

In addition to tricosanoic acid itself, its derivatives, such as the corresponding n-alkane (tricosane) and n-alkanol, also serve as important biomarkers. The presence of long-chain n-alkanes with a chain length of C23 to C27 has been used to identify the presence of coniferous krummholz trees in mountain lake sediments. tandfonline.com The distribution of these lipids can provide a more detailed picture of the source organisms.

Furthermore, this compound has been found in various other environmental samples. For instance, it has been detected in fresh snow samples in northern Japan, where its presence, along with other hydroxy fatty acids, suggests the long-range atmospheric transport of soil microbes. copernicus.org Tricosanoic acid has also been reported in various organisms, including Loranthus tanakae and Saussurea medusa, and is recognized as a human and Daphnia magna metabolite. nih.gov In food science, long-chain fatty acids, including C23:0, have been identified as characteristic of certain phospholipid fractions in human milk. researchgate.net

The following table summarizes the key applications of this compound and its derivatives as biomarkers.

BiomarkerApplicationIndication
Tricosanoic acid (C23:0)Sediment analysisInput from terrestrial higher plants
Tricosane (n-C23)Paleoecological studiesTracing specific vegetation types
This compound derivativesAtmospheric studiesLong-range transport of soil microbes

Metabolic Pathways and Biosynthetic Mechanisms of Tricosanoate

General Fatty Acid Metabolism Integration and Regulation

Fatty acid metabolism encompasses both catabolic processes for energy generation and anabolic processes for synthesizing structural and signaling lipids. wikipedia.org Fatty acids are crucial components of triglycerides, phospholipids, and other complex lipids. wikipedia.orgimrpress.com The de novo synthesis of saturated straight-chain fatty acids involves the formation of malonyl-CoA from acetyl-CoA, a reaction catalyzed by acetyl-CoA carboxylase. wikipedia.org This enzyme is a key regulatory point in saturated fatty acid synthesis and is subject to both phosphorylation and allosteric regulation. wikipedia.org In mammals, regulation primarily occurs through phosphorylation, while allosteric control, involving feedback inhibition by palmitoyl-CoA and activation by citrate, is observed in most organisms. wikipedia.org

Very long-chain fatty acids (VLCFAs), defined as those with more than 20 carbon atoms, are synthesized through the fatty acid elongation cycle, which primarily takes place in the endoplasmic reticulum (ER). biomolther.orgunito.it This process involves the sequential addition of two-carbon units to existing fatty acyl chains. unito.itnih.gov The regulation of fatty acid metabolism is crucial for maintaining cellular homeostasis and is influenced by various factors, including hormonal inputs and the availability of metabolic signals like acyl-CoAs and malonyl-CoA. youtube.comnih.gov For instance, long-chain acyl-CoAs can act as metabolic signals for fatty acid degradation in bacteria and can antagonize regulatory proteins like FadR. nih.gov Conversely, malonyl-CoA is a metabolic signal for saturated fatty acid and phospholipid biosynthesis in certain bacteria and can antagonize regulators like FapR. nih.gov

Very Long-Chain Fatty Acid Elongation Pathways

The synthesis of VLCFAs like tricosanoate relies on dedicated elongation systems. This process occurs in the endoplasmic reticulum through a complex of four ER-embedded enzymes. unito.it The elongation cycle adds two carbon atoms to the acyl chain in each iteration. unito.it

Functional Characterization of Elongase (Elovl) Proteins (e.g., Elovl8 paralogs)

The elongation of very long-chain fatty acids (ELOVL) proteins are key enzymes that catalyze the rate-limiting step in the fatty acid elongation pathway: the condensation of malonyl-CoA and acyl-CoA. unito.itnih.govmdpi.com There are several members of the ELOVL family (ELOVL1-7), each exhibiting different substrate specificities for saturated, monounsaturated, branched-chain, and polyunsaturated fatty acids. unito.itmdpi.com

Elovl8 is a more recently identified member of the ELOVL family, and its functional characteristics and evolutionary history are still being elucidated. nih.govmdpi.comresearchgate.net While initially proposed to be fish-specific, research indicates that elovl8 has a broader phylogenetic distribution. nih.govresearchgate.net Studies in teleosts, such as Chinese perch and zebrafish, have identified two elovl8 paralogs, elovl8a and elovl8b. nih.govmdpi.com These paralogs show conserved structural features, including transmembrane regions, elongase motifs, and an ER retention signal, suggesting their involvement in fatty acid biosynthesis. mdpi.com

Functional studies using knockout models in zebrafish have provided insights into the substrate preferences of Elovl8 paralogs. nih.gov Zebrafish Elovl8a has been shown to elongate polyunsaturated fatty acids (PUFAs) like C18:2n-6 and C18:3n-3 to C20:2n-6 and C20:3n-3, respectively. nih.gov Zebrafish Elovl8b, in addition to acting on PUFAs, also shows the capacity to elongate saturated (C18:0) and monounsaturated (C20:1) fatty acids. nih.gov This suggests that the substrate preferences of Elovl8 can overlap with other existing ELOVL enzymes. nih.gov The expression levels of elovl8a and elovl8b can be influenced by nutritional factors, indicating their potential role in regulating fatty acid composition. mdpi.com

Coordination of this compound Synthesis with Sphingolipid Biosynthesis

VLCFAs are essential precursors for the synthesis of sphingolipids, which are crucial components of eukaryotic membranes and play roles in membrane integrity, trafficking, and signaling. nih.govresearchgate.net Sphingolipids are synthesized de novo from VLCFAs and sphingoid long-chain bases, which are amide-linked to form ceramide. nih.govresearchgate.net

The coordination between VLCFA synthesis and the availability of long-chain bases for sphingolipid synthesis is a subject of ongoing research. Studies in yeast have shown that the synthesis of VLCFAs, catalyzed by elongases like Elo2 (an ELOVL homolog), is controlled by signaling pathways. nih.govresearchgate.net Specifically, the guanine (B1146940) nucleotide exchange factor Rom2 has been implicated in controlling the phosphorylation state of Elo2, thereby regulating VLCFA synthesis. nih.govresearchgate.net This highlights a regulatory mechanism that links signaling pathways from the plasma membrane to the regulation of lipids required for membrane homeostasis, including the coordination of VLCFA synthesis with sphingolipid metabolism. nih.govresearchgate.net

This compound Biosynthesis in Specific Biological Contexts

This compound biosynthesis can occur in various organisms, including plants and microbes, and can be influenced by environmental factors.

De Novo Synthesis in Plant Systems

Plants are capable of de novo fatty acid synthesis, which primarily occurs in plastids. researchgate.netresearchgate.net This process generates saturated acyl chains, typically up to 16 or 18 carbon atoms. researchgate.net Longer-chain fatty acids, including VLCFAs like this compound, are synthesized through the elongation of these initial fatty acids by membrane-bound elongase complexes located in the endoplasmic reticulum. researchgate.netresearchgate.net

The general pathway of de novo fatty acid biosynthesis in plants involves a type II fatty acid synthase complex that produces and elongates saturated acyl chains bound to acyl carrier proteins (ACPs). researchgate.net The resulting C16:0 and C18:0 acyl chains can then be desaturated or exported to the cytoplasm as acyl-CoA esters to participate in the synthesis of complex lipids or undergo further elongation. researchgate.net While much research on plant VLCFA synthesis has focused on compounds like nervonic acid (C24:1), the enzymatic machinery, including elongases, is also involved in the production of saturated VLCFAs such as this compound. researchgate.net

Microbial Biosynthetic Potential and Environmental Influences

Microorganisms exhibit diverse metabolic capabilities, including the biosynthesis of various fatty acids. Some microbes, particularly those from extreme environments or certain marine bacteria, possess polyunsaturated fatty acid (PUFA) synthases that can perform de novo synthesis of long-chain PUFAs via a polyketide synthesis-like pathway. nih.govigem.org While this pathway is primarily associated with PUFAs, the general principles of microbial fatty acid synthesis and elongation can be relevant to the production of saturated VLCFAs like this compound.

Microbial growth and metabolic activities, including fatty acid biosynthesis, are profoundly influenced by environmental parameters such as temperature, moisture, nutrient availability, oxygen levels, pH, and osmotic pressure. longdom.orgresearchgate.net These factors can either promote or inhibit microbial growth and lead to distinct metabolic responses. longdom.orgresearchgate.net For example, salinity and osmolarity can impact microbial growth dynamics. sci-hub.ruresearchgate.net Nutrient availability, including carbon and nitrogen sources, is crucial for microbial growth and can influence their metabolic activities, including the production of specific compounds like fatty acids. longdom.orgresearchgate.net

Research comparing wild and cultivated microorganisms, such as Ophiocordyceps sinensis, has shown differences in fatty acid metabolism under varying conditions. peerj.com The genes encoding enzymes involved in fatty acid degradation and synthesis can be differentially regulated depending on the environment. peerj.com While the direct impact of specific environmental factors on microbial this compound biosynthesis requires further investigation, it is clear that the surrounding conditions play a significant role in shaping microbial metabolic profiles.

Compound Names and PubChem CIDs

Compound NamePubChem CID
Tricosanoic acid17085
This compound17976333
Methyl this compound75519
Palmitic acid985
Malonyl-CoA5363011
Acetyl-CoA444093
Ceramide10476
Sphingoid base10475

Interactive Data Table: ELOVL Protein Substrate Preferences (Based on Zebrafish Studies)

ELOVL ProteinSubstrate Preference ExamplesElongation Product ExamplesSource Snippets
Elovl8aC18:2n-6 (PUFA)C20:2n-6 nih.gov
C18:3n-3 (PUFA)C20:3n-3 nih.gov
Elovl8bC18:0 (Saturated)C20:0 nih.gov
C20:1 (MUFA)C22:1 nih.gov
C18 PUFA (e.g., 18:2n-6, 18:3n-3, 18:4n-3)Longer chain PUFAs mdpi.comfrontiersin.org
C20 PUFA (e.g., 20:4n-6, 20:5n-3)Longer chain PUFAs mdpi.comfrontiersin.org

Note: The table is based on findings in zebrafish and may not be universally applicable to all organisms.

Degradation and Catabolism of this compound

The degradation and catabolism of this compound primarily occur through beta-oxidation. Due to its classification as a very long-chain fatty acid, this compound is primarily metabolized in peroxisomes biomolther.orggdx.netreactome.orgphysiology.orgoup.comtestcatalog.org. In mammals, while beta-oxidation also occurs in mitochondria, peroxisomes are essential for the initial breakdown of VLCFAs physiology.orgnih.gov.

Peroxisomal beta-oxidation of VLCFAs, including this compound, involves a series of four sequential reactions: dehydrogenation, hydration, a second dehydrogenation, and thiolytic cleavage biomolther.org. This process shortens the fatty acid chain by two carbons in each cycle, producing acetyl-CoA and a shorter acyl-CoA molecule reactome.org. Unlike mitochondrial beta-oxidation, the peroxisomal process does not directly yield ATP . The acetyl-CoA and medium-chain fatty acyl-CoAs produced in peroxisomes can then be exported to the mitochondria for further oxidation and energy production via the tricarboxylic acid cycle physiology.org.

A key difference in the beta-oxidation of odd-chain fatty acids like this compound compared to even-chain fatty acids is the final product of the beta-oxidation spiral. While even-chain fatty acids yield two acetyl-CoA molecules, odd-chain fatty acids result in one molecule of acetyl-CoA and one molecule of propionyl-CoA when a five-carbon chain remains nih.gov. This three-carbon molecule, propionyl-CoA, can be enzymatically converted to succinyl-CoA, which can then enter the tricarboxylic acid cycle healthmatters.ionih.gov. This conversion of propionyl-CoA to succinyl-CoA requires vitamin B12 healthmatters.iohealthmatters.iohealthmatters.io.

Another metabolic pathway that can contribute to the breakdown of fatty acids, including VLCFAs, is omega-oxidation. This process occurs in the endoplasmic reticulum and primarily functions to convert fatty acids into dicarboxylic acids, increasing their water solubility for excretion nih.govnvkc.nl. Studies have indicated that VLCFAs can be substrates for the human omega-oxidation system, catalyzed by cytochrome P450 enzymes, particularly those belonging to the CYP4 family nvkc.nl. This pathway may serve as an alternative route for VLCFA degradation, especially when peroxisomal beta-oxidation is impaired nvkc.nl.

Accumulation of very long-chain fatty acids, including tricosanoic acid, can occur in certain metabolic disorders, particularly peroxisomal disorders such as X-linked adrenoleukodystrophy and Zellweger syndrome gdx.netphysiology.orgoup.comtestcatalog.org. These disorders are associated with impaired peroxisomal beta-oxidation activity oup.comtestcatalog.org. Elevated levels of odd-chain fatty acids, such as this compound, can also be observed in cases of vitamin B12 deficiency, likely due to the impaired conversion of propionyl-CoA to succinyl-CoA healthmatters.iohealthmatters.iohealthmatters.iogdx.net. Carnitine insufficiency may also lead to the accumulation of odd-chain fatty acids as it is required for fatty acid oxidation healthmatters.iohealthmatters.io.

Research findings highlight the importance of peroxisomal function in VLCFA degradation. For instance, studies using human skin fibroblasts have investigated methods for measuring peroxisomal VLCFA beta-oxidation activity, utilizing stable-isotope-labeled tetracosanoic acid (C24:0) as a substrate oup.comnih.gov. These methods are crucial for diagnosing peroxisomal disorders oup.comtestcatalog.org.

Comparative studies in different organisms also provide insights into fatty acid metabolism. For example, a study comparing fatty acid concentrations in liver and muscle tissues of rats and mice found higher levels of tricosanoic acid in the liver of rats compared to mice mdpi.com. This suggests potential species-specific differences in the distribution and metabolism of this fatty acid mdpi.com.

The enzyme Fatty-acid amide hydrolase 1 (FAAH) in rats has been shown to catalyze the hydrolysis of N-tricosanoyl-taurine to this compound and taurine, indicating another potential metabolic fate for this compound derivatives uniprot.org.

The oxidative stability of fatty acid esters, including methyl this compound, has also been studied, which is relevant to their handling and potential degradation outside of biological systems researchgate.net.

Data related to this compound levels in biological samples can be indicative of metabolic status. For instance, increased levels of tricosanoic acid in plasma are seen in peroxisomal disorders and vitamin B12 deficiency healthmatters.iotestcatalog.orghealthmatters.iohealthmatters.io.

Table 1: Key Pathways and Locations of this compound Catabolism

PathwayPrimary Location(s)Key Process(es)Notes
Beta-oxidationPeroxisomes, MitochondriaSequential removal of 2-carbon units as acetyl-CoAPrimary route for VLCFA breakdown; initial steps in peroxisomes.
Omega-oxidationEndoplasmic ReticulumConversion to dicarboxylic acidsAlternative pathway, increases water solubility for excretion.

Table 2: Factors Associated with this compound Accumulation

FactorMechanism
Peroxisomal DisordersImpaired peroxisomal beta-oxidation of VLCFAs.
Vitamin B12 DeficiencyImpaired conversion of propionyl-CoA (from odd-chain beta-oxidation) to succinyl-CoA.
Carnitine InsufficiencyImpaired fatty acid oxidation.
High Dietary IntakeConsumption of foods rich in tricosanoic acid or its precursors.
Gut DysbiosisPotential increased production of propionate (B1217596) by gut bacteria.

Table 3: Enzymes Involved in VLCFA Beta-Oxidation (Peroxisomal)

Enzyme NameFunction
Acyl-CoA oxidase 1 (ACOX1)Catalyzes the first dehydrogenation step. biomolther.org
Multifunctional protein (HSD17B4, EHHADH)Catalyzes hydration and the second dehydrogenation step. reactome.org
Thiolase (e.g., ACAA1)Catalyzes the thiolytic cleavage.

Enzymatic Interactions and Biocatalytic Transformations Involving Tricosanoate

Hydrolytic Enzyme Activity on Tricosanoate-Containing Substrates

Hydrolytic enzymes, particularly lipases and amidases, are involved in the breakdown of complex lipids containing this compound or its derivatives, releasing the free fatty acid.

Fatty-Acid Amide Hydrolase (FAAH) Catalysis

Fatty-acid amide hydrolase (FAAH) is a mammalian enzyme known for its role in inactivating neuromodulatory fatty acid amides, such as anandamide (B1667382) and oleamide (B13806), by catalyzing their hydrolysis to the corresponding fatty acids and amines or ethanolamines. nih.govuniprot.orgnih.govuniprot.org While FAAH primarily acts on fatty acid amides, its catalytic mechanism involves a serine-serine-lysine triad (B1167595) (Ser-241/Ser-217/Lys-142 in human FAAH) that facilitates both amide and ester hydrolysis. nih.gov The enzyme's active site structure is specialized for this competitive hydrolysis, where nucleophile attack and leaving group protonation are coordinated. nih.gov Lys-142, for instance, functions as both a base activating the Ser-241 nucleophile and an acid protonating the leaving group. nih.gov Although FAAH's primary endogenous substrates are fatty acid amides of shorter chain lengths (e.g., anandamide is C20:4, oleamide is C18:1), the enzyme's ability to hydrolyze esters and its broad substrate specificity for various lipids with different catalytic rates suggest potential interactions with this compound-containing substrates, although direct studies on this compound hydrolysis by FAAH were not prominently found in the search results. plos.org The structural flexibility and multiple binding pockets of FAAH contribute to its ability to accommodate various lipid substrates. plos.org

Lipase-Mediated Hydrolysis in In Vitro and Bioreactor Systems

Lipases (EC 3.1.1.3) are a class of hydrolases that catalyze the hydrolysis of triacylglycerols into fatty acids, diacylglycerols, monoacylglycerols, and glycerol. nih.govaocs.org They are widely used as biocatalysts in various industrial applications due to their catalytic versatility, regioselectivity, and enantioselectivity. nih.govmdpi.com In the context of this compound, lipases can act on triacylglycerols or other esters containing tricosanoic acid, releasing free tricosanoic acid. Studies involving lipase-mediated hydrolysis in vitro and in bioreactor systems have demonstrated the effectiveness of these enzymes in breaking down complex lipid substrates. mdpi.comjmb.or.kr For example, enzymatic hydrolysis using lipases has been explored for the production of free fatty acids from residual frying oil, which contains a mixture of triglycerides and fatty acids. scielo.br While specific data on this compound release from this compound-containing lipids by lipase (B570770) activity in these systems were not detailed, general principles of lipase activity apply. Factors such as temperature, pH, agitation speed, and the presence of organic solvents or oxygen carriers can influence lipase activity and the efficiency of hydrolysis in bioreactors. mdpi.comjmb.or.kr Immobilized lipases have shown enhanced stability and reusability in hydrolysis experiments. jmb.or.kr The use of internal standards like methyl this compound (C23:0) is common in gas chromatography analysis to quantify fatty acids released during hydrolysis, indicating the relevance of this compound in analytical methods related to lipid hydrolysis studies. scielo.brmdpi.com

Regulatory Protein Interactions in Fatty Acid Metabolism

The metabolism of fatty acids, including this compound, is subject to complex regulatory mechanisms involving various proteins.

Enzymes Driving this compound-Related Biosynthesis and Degradation (e.g., acyl-CoA dehydrogenase, enoyl-CoA hydratase, 3-ketoacyl-CoA thiolase, acetyl-CoA acetyltransferase, ECHS1)

This compound, as an odd-chain saturated fatty acid, undergoes metabolic processes distinct from even-chain fatty acids, particularly in its degradation. While even-chain fatty acids are fully degraded to acetyl-CoA through beta-oxidation, odd-chain fatty acids yield acetyl-CoA units and a final propionyl-CoA molecule. healthmatters.io

The beta-oxidation pathway, responsible for fatty acid degradation, involves a series of enzymatic steps catalyzed by acyl-CoA dehydrogenases, enoyl-CoA hydratases, 3-hydroxyacyl-CoA dehydrogenases, and 3-ketoacyl-CoA thiolases (also known as acetyl-CoA acetyltransferases). nih.govnih.govuniprot.orgwikipedia.org

Acyl-CoA dehydrogenases: These enzymes catalyze the initial dehydrogenation step, forming a trans-Δ²-enoyl-CoA from an acyl-CoA. Different acyl-CoA dehydrogenases have specificity for varying fatty acid chain lengths, including very long-chain (VLCAD), medium-chain (MCAD), and short-chain (SCAD) acyl-CoA dehydrogenases. nih.gov

Enoyl-CoA hydratases: These enzymes catalyze the hydration of the double bond in enoyl-CoA, producing 3-hydroxyacyl-CoA. The mitochondrial trifunctional protein (MTP) handles longer chains, while short-chain enoyl-CoA hydratase (ECHS1) is involved with shorter chains. nih.govnih.gov ECHS1 is a key enzyme in the beta-oxidation of fatty acids in peroxisomes and mitochondria, responsible for the hydration step. nih.govnih.govprinceton.edu

3-Ketoacyl-CoA thiolases (Acetyl-CoA acetyltransferases): These enzymes catalyze the final step of beta-oxidation, cleaving a 3-ketoacyl-CoA to release acetyl-CoA and a shortened acyl-CoA. nih.govuniprot.orgwikipedia.org They are also known as acetyl-coenzyme A acetyltransferases (ACAT) and are involved in both degradative and biosynthetic pathways. wikipedia.org 3-ketoacyl-CoA thiolase (thiolase I) has broad chain-length specificity and is involved in fatty acid beta-oxidation. wikipedia.org

For odd-chain fatty acids like this compound, the beta-oxidation proceeds similarly to even-chain fatty acids until the final cycle, which yields acetyl-CoA and a three-carbon propionyl-CoA. healthmatters.io Propionyl-CoA is then converted to succinyl-CoA, a citric acid cycle intermediate, through a vitamin B12-dependent pathway involving enzymes like propionyl-CoA carboxylase and methylmalonyl-CoA mutase. healthmatters.iohealthmatters.io

This compound can be synthesized endogenously, potentially through the elongation of shorter fatty acids, with propionic acid serving as an initial precursor, particularly for odd-chain fatty acids. healthmatters.iohealthmatters.io Enzymes involved in fatty acid elongation systems would be relevant in this context. Additionally, new research suggests that odd-chain fatty acids might also be formed by shortening very long-chain fatty acids via alpha-oxidation. healthmatters.io

The interplay of these enzymes dictates the cellular concentration of this compound and its metabolic fate, either through incorporation into complex lipids or degradation for energy production.

Interactive Data Table: Key Enzymes in Fatty Acid Metabolism Relevant to this compound

Enzyme ClassEC NumberPrimary Role in Fatty Acid MetabolismRelevance to this compound (Inferred/Direct)
Fatty-Acid Amide Hydrolase (FAAH)3.5.1.4Hydrolysis of fatty acid amidesPotential hydrolysis of this compound derivatives, broad substrate specificity.
Lipases3.1.1.3Hydrolysis of triacylglycerolsHydrolysis of this compound-containing lipids.
Acetyl-CoA Carboxylase (ACCase)6.4.1.2Fatty acid synthesis (rate-limiting)Regulates precursor availability for fatty acid synthesis, including OCS-FAs. nih.govsemanticscholar.orgfrontiersin.org
Acyl-CoA Dehydrogenasee.g., 1.3.8.-Beta-oxidation (dehydrogenation)Involved in the initial step of this compound degradation. nih.gov
Enoyl-CoA Hydratasee.g., 4.2.1.-Beta-oxidation (hydration)Involved in the hydration step of this compound degradation (ECHS1 for shorter chains). nih.govnih.gov
3-Ketoacyl-CoA Thiolase2.3.1.16Beta-oxidation (thiolysis)Catalyzes the final cleavage step in this compound degradation. nih.govuniprot.orgwikipedia.org
Acetyl-CoA Acetyltransferase2.3.1.9Biosynthesis/Degradation (thiolysis)Can refer to 3-ketoacyl-CoA thiolase or enzymes in biosynthetic pathways. wikipedia.org
ECHS14.2.1.17Short-chain enoyl-CoA hydrataseInvolved in the beta-oxidation of shorter-chain fatty acids. nih.govnih.gov

Data Table: Fatty Acid Composition in Cereal Bran Hydrolysates

This table presents data on the fatty acid composition, including this compound (C23:0), found in lipids recovered from wheat, rye, and oat bran after alkaline- and enzyme-assisted hydrolysis. nih.gov Values are presented as mean percentage ± standard deviation. nih.gov

Fatty AcidWheat Bran (Alkaline Hydrolysis)Wheat Bran (Enzyme Hydrolysis)Rye Bran (Alkaline Hydrolysis)Rye Bran (Enzyme Hydrolysis)Oat Bran (Alkaline Hydrolysis)Oat Bran (Enzyme Hydrolysis)
This compound (C23:0)0.9 ± 0.10.7 ± 0.00.4 ± 0.00.3 ± 0.01.1 ± 0.14.6 ± 0.0
SFA106.4 ± 2.2131.6 ± 1.2127.2 ± 2.3139.2 ± 4.1154.9 ± 3.1-
MUFA70.3 ± 1.877.6 ± 0.479.3 ± 1.095.2 ± 3.683.5 ± 1.4-
PUFA------

Note: SFA = Saturated Fatty Acids, MUFA = Monounsaturated Fatty Acids, PUFA = Polyunsaturated Fatty Acids. Data for SFA, MUFA, and PUFA are presented as total content (g 1000 mL−1) and standard deviation, not percentages. Only this compound data is presented as percentage composition in this snippet. The full table in the source provides more detailed fatty acid profiles. nih.gov

Detailed Research Findings:

Research on FAAH has elucidated the distinct roles of its catalytic triad residues in hydrolysis. Mutagenesis studies have shown that altering these residues significantly reduces amidase activity, highlighting their individual and cooperative contributions to catalysis. nih.gov The mechanism involves coordinated nucleophile attack and leaving group protonation. nih.gov

Studies on lipase-mediated hydrolysis in bioreactors have focused on optimizing conditions for enzyme activity and product yield. Factors like agitation speed and the presence of oxygen carriers have been shown to enhance lipase production and hydrolytic activity. mdpi.com The use of immobilized lipases offers advantages in terms of stability and reusability for industrial applications. jmb.or.kr

Regarding ACCase regulation, research indicates that PII proteins can modulate its activity through reversible binding to the BCCP subunit. nih.govsemanticscholar.org This interaction, influenced by cellular metabolite levels, represents a mechanism for controlling the rate of fatty acid synthesis. nih.gov

The enzymatic steps of fatty acid beta-oxidation, including the roles of acyl-CoA dehydrogenases, enoyl-CoA hydratases (like ECHS1), and 3-ketoacyl-CoA thiolases, are well-characterized pathways for fatty acid degradation. nih.govnih.govuniprot.orgwikipedia.org The distinct metabolic fate of the final three-carbon unit from odd-chain fatty acids, requiring conversion to succinyl-CoA, highlights a key enzymatic difference in their complete degradation compared to even-chain fatty acids. healthmatters.iohealthmatters.io

Roles of Tricosanoate in Cellular and Organismal Physiology Preclinical Research Focus

Contribution to Cellular Lipid Homeostasis and Membrane Dynamics

Tricosanoate is a component of cellular lipids and plays a role in maintaining the balance of lipids within the cell, a process known as lipid homeostasis. foodb.camdpi.com As a very long-chain fatty acid, it can be incorporated into various lipid molecules that are essential for cellular structure and function. The composition of fatty acids, including this compound, within the cell membrane influences its physical properties. The plasma membrane, a dynamic and fluid structure, relies on its lipid composition for flexibility and the proper functioning of embedded proteins and transport molecules. opentextbc.canus.edu.sg

The integration of different fatty acids into the membrane is crucial for its dynamics, allowing for processes like cell shape changes. opentextbc.ca While not one of the most abundant fatty acids, the presence of very long-chain fatty acids like this compound can impact membrane fluidity and the organization of membrane microdomains. bartleby.comwikipedia.org The regulation of enzymes involved in the synthesis of very long-chain fatty acids is linked to signaling pathways that originate at the plasma membrane, highlighting a feedback mechanism to maintain membrane homeostasis. nih.gov

Modulation of Intracellular Signaling Pathways

There is evidence to suggest that this compound and other fatty acids can modulate intracellular signaling pathways. Lipids are not only structural components but also act as signaling molecules or precursors to signaling molecules that regulate various cellular processes. researchgate.net For instance, fatty acids can influence pathways related to cell growth, inflammation, and metabolism. frontiersin.orgmdpi.com

In the context of cancer research, studies have shown that inhibiting fatty acid synthesis can disrupt intracellular signaling pathways that are crucial for cancer cell proliferation. For example, the inhibition of fatty acid synthase (FASN) has been linked to the disruption of signaling pathways, ultimately hindering cancer cell growth. amegroups.cn While direct modulation by this compound is an area of ongoing research, its role as a constituent of the cellular lipid pool means it can indirectly influence signaling events that are dependent on the lipid environment of the cell membrane or the availability of fatty acid precursors. foodb.caamegroups.cn

Functional Implications in Plant Biology

Influence on Growth and Stress Response Mechanisms (e.g., drought resistance)

In plants, fatty acids are critical for both growth and responding to environmental stresses. nih.govnih.gov They are precursors for various signaling molecules, such as jasmonates, and are integral to the structure of cellular membranes, which is vital for stress tolerance. researchgate.net The composition of fatty acids in plant membranes can change in response to stresses like drought, affecting membrane fluidity and function. researchgate.netmdpi.com

Physiological Roles in Microbial and Parasitic Models

Impact on Parasite Cellular Functions and Metabolism (e.g., Toxoplasma gondii)

In the context of parasitology, lipids play a crucial role in the life cycle and pathogenesis of parasites like Toxoplasma gondii. This obligate intracellular parasite manipulates host cell functions to support its own replication and infection. nih.gov T. gondii relies on scavenging nutrients, including lipids, from the host cell. nih.govmdpi.com The parasite's ability to invade and grow within host cells is dependent on essential cellular functions like intracellular transport and vesicle secretion, which are intimately linked to lipid metabolism. uconn.edu

Metabolomic studies have identified changes in lipid profiles during T. gondii infection. For example, one study observed a time-dependent decrease in the production of hexadecyl this compound in both treated and control groups of T. gondii parasites. frontiersin.org The metabolism of parasites like Trypanosoma brucei is highly adaptable to the different environments it encounters in its mammalian and insect hosts, with significant shifts in the utilization of carbon sources like glucose and amino acids. nih.gov Some trypanosomatid parasites also exhibit "plant-like" traits in their lipid metabolism, such as the synthesis of polyunsaturated fatty acids. nih.gov The proteins involved in the parasite's invasion and manipulation of the host immune response are often associated with cellular membranes and lipid-rich organelles. wikipedia.orgfrontiersin.org

Lipid Biomarker Preservation and Microbial Community Structures

This compound and its derivatives, such as methyl this compound, are utilized in scientific research as lipid biomarkers. asm.org In studies of microbial communities, lipid biomarkers are well-established tools for revealing the structure and composition of these communities. asm.org For instance, methyl this compound is used as an internal standard in the analysis of fatty acid methyl esters (FAMEs) to quantify the abundance of different fatty acids in a sample. asm.orgstir.ac.ukwalshmedicalmedia.com

The analysis of phospholipid fatty acids (PLFAs) is a common method to estimate microbial biomass and describe the community structure in environments like soil. sci-hub.se The profiles of these fatty acids can indicate the presence and relative abundance of different microbial groups. stir.ac.uk Furthermore, the preservation of lipid biomarkers in geological sediments provides valuable information about past microbial communities and environmental conditions. nih.gov Studies have shown that lipid biomarkers can resist early stages of degradation and be preserved in mineral deposits, offering insights into ancient life. nih.gov

Investigation in Mammalian Metabolic Dysregulation Models

This compound, a 23-carbon saturated fatty acid, has been a subject of investigation within the context of metabolic disorders, particularly in preclinical models that mimic human diseases. Its role is often examined as part of the broader landscape of fatty acid metabolism, which is frequently dysregulated in conditions like cancer and insulin (B600854) resistance.

Clear cell renal cell carcinoma (ccRCC) is fundamentally a metabolic disease, characterized by the significant accumulation of lipids and glycogen (B147801) in the cytoplasm of cancer cells. oncotarget.com This phenotype is linked to a profound reprogramming of cellular metabolism, including an upregulation of fatty acid synthesis and a downregulation of fatty acid oxidation. oncotarget.comnih.gov Cancer cells often favor de novo synthesis of fatty acids, regardless of dietary intake, to provide the necessary building blocks for rapid cell proliferation and membrane formation. cuaj.ca Consequently, enzymes and pathways involved in fatty acid metabolism are considered potential therapeutic targets and prognostic markers in ccRCC. nih.govfrontiersin.org

Within this context, the presence of specific fatty acids like this compound in preclinical cancer studies is noteworthy. Research on plant extracts with potential anticancer properties has identified tricosanoic acid and its derivatives. For instance, tricosanoic acid was among the biomolecules identified in extracts of Nidularium procerum, which demonstrated antitumor activities in studies involving adrenocortical carcinoma cells (H295R). nih.gov Similarly, methyl this compound was found in extracts of Mimosa caesalpiniifolia, which showed inhibitory activity against human tumor cell lines, including colon, ovarian, and glioblastoma cancer cells. mdpi.com Another study identified β-amyrin 3-tricosanoate as a minor constituent in extracts of Strobilanthes crispus. researchgate.net

These findings associate this compound with biological extracts that exhibit cytotoxic effects against cancer cells. However, the precise, direct role of this compound in the dysregulated fatty acid synthesis pathways of cancer cells like ccRCC requires more focused investigation.

Table 1: Research Findings on this compound in Cancer Cell Line Studies

Study FocusPlant SourceCompound IdentifiedCancer Cell Line MentionedKey FindingCitation
Phytochemical & Biological CharacterizationNidularium procerumTricosanoic acidAdrenocortical carcinoma (H295R)Extracts containing the compound showed antitumor activity. nih.gov
Bioactive Component AnalysisMimosa caesalpiniifoliaMethyl this compoundColon (HCT-116), Ovarian (OVCAR-8), Glioblastoma (SF-295)Extracts containing the compound possessed inhibitory activity. mdpi.com
Phytochemical InvestigationStrobilanthes crispusβ-amyrin 3-tricosanoateNot specifiedCompound identified as a constituent of the plant extract. researchgate.net

Metabolic adaptations during fasting and in states of insulin resistance involve a critical shift in fuel utilization from carbohydrates to fats. researchgate.net During prolonged fasting, the body increases the mobilization of free fatty acids from adipose tissue to be used for energy, a process that involves complex metabolic reprogramming. Insulin resistance, a key feature of type 2 diabetes, is also closely linked to dysregulated lipid metabolism, particularly the ectopic accumulation of lipid metabolites in tissues like the liver and muscle. nih.gove-dmj.org

In preclinical studies designed to understand these metabolic shifts, this compound serves as a relevant long-chain fatty acid. For example, research utilizing late-fasted northern elephant seals as a natural model of insulin resistance has employed this compound in the analysis of plasma fatty acids to understand lipid metabolism in this state. escholarship.org Furthermore, studies on the metabolic adaptations of yaks to heat stress at varying altitudes measured a panel of fatty acids, including this compound, to reveal how organisms adjust their lipid profiles in response to environmental and physiological challenges. mdpi.com These investigations highlight the role of this compound as a component of the fatty acid pool that responds to and reflects significant metabolic shifts associated with fasting and insulin resistance.

Associations with Dysregulated Fatty Acid Synthesis in Cancer Cell Lines (e.g., clear cell renal cell carcinoma)

Interactions with Other Phytoconstituents in Biological Activity Studies (e.g., in silico binding affinity to MMP-8)

Matrix metalloproteinase-8 (MMP-8), also known as neutrophil collagenase, is a zinc-dependent enzyme that degrades extracellular matrix components, particularly type I collagen. mdpi.communi.cz It plays a role in tissue remodeling during inflammation and has been investigated as a therapeutic target. mdpi.comacrobiosystems.com

In silico molecular docking studies are computational methods used to predict the binding affinity between a ligand (like a phytoconstituent) and a target protein (like an enzyme). muni.cz A study investigating the anti-inflammatory potential of various phytoconstituents from Tamarindus indica used this approach to assess their binding to MMP-8. mdpi.com

The research revealed that among the major compounds tested, methyl this compound showed the strongest binding affinity for MMP-8, with a docking score of -13.1 Kcal/mol. mdpi.comdntb.gov.uascispace.com This affinity was higher than that of other co-assessed phytoconstituents such as lupeol, n-docosanoic acid, and α-terpinyl acetate, suggesting a potentially potent interaction with the enzyme's active site. mdpi.com

Table 2: In Silico Docking Scores of Tamarindus indica Phytoconstituents with MMP-8

PhytoconstituentBinding Affinity (Kcal/mol)Citation
Methyl this compound -13.1 mdpi.comdntb.gov.ua
α-Terpinyl acetate-12.5 mdpi.com
n-Docosanoic acid-11.9 mdpi.com
α-Muurolene-10.1 mdpi.com
Lupeol-9.8 mdpi.com

The high binding affinity of methyl this compound was attributed to its specific molecular interactions with several amino acid residues within the active site of MMP-8. These interactions included hydrogen bonds and hydrophobic contacts that stabilize the compound within the binding pocket. mdpi.com

Table 3: Molecular Interactions of Methyl this compound with MMP-8 Active Site Residues

Interacting Amino Acid ResidueCitation
Asn85 mdpi.com
Ala161 mdpi.com
Ala163 mdpi.com
Gln165 mdpi.com
His197 mdpi.com
Glu198 mdpi.com
His201 mdpi.com
Pro217 mdpi.com

This in silico evidence points to a significant interaction between methyl this compound and MMP-8, highlighting a potential mechanism for its biological activity when studied alongside other phytoconstituents. mdpi.com

Advanced Research Methodologies and Analytical Approaches for Tricosanoate Investigation

Lipidomics and Metabolomics Profiling

Lipidomics and metabolomics are crucial for comprehensive analysis of lipids and other metabolites in biological systems. These approaches allow for the identification and quantification of a wide range of molecules, providing insights into cellular processes and metabolic states.

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Methyl Ester Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and robust technique for the analysis of fatty acids, including saturated very long-chain fatty acids like tricosanoic acid. wikidata.orgthegoodscentscompany.comuni.lufishersci.camdpi.comresearchgate.netnih.govnih.govlipidmaps.orgscientificlabs.cominvivochem.cnmdpi.comfrontiersin.orgoatext.combiorxiv.orgpeerj.comresearchgate.netsigmaaldrich.comresearchgate.netdkfz.de To make fatty acids amenable to GC analysis, they are typically converted into less polar, more volatile derivatives, most commonly fatty acid methyl esters (FAMEs). wikidata.orgfishersci.camdpi.comresearchgate.netnih.govlipidmaps.orgscientificlabs.cominvivochem.cnfrontiersin.orgbiorxiv.orgpeerj.comsigmaaldrich.comnih.gov

The process generally involves lipid extraction from a biological sample, followed by a transesterification reaction, often using methanol (B129727) with an acid or base catalyst, to convert triglycerides and other lipids into FAMEs. wikidata.orgfishersci.camdpi.comresearchgate.netnih.govlipidmaps.orgscientificlabs.cominvivochem.cnfrontiersin.orgbiorxiv.orgpeerj.comnih.gov The resulting FAME mixture is then injected into a GC system. The GC separates the different FAMEs based on their physical properties, such as chain length and degree of unsaturation, as they travel through a capillary column. researchgate.net As the separated FAMEs elute from the GC column, they enter the mass spectrometer, which detects and fragments the molecules, producing characteristic mass spectra. wikidata.orgfishersci.camdpi.comresearchgate.netnih.govlipidmaps.orgscientificlabs.cominvivochem.cnfrontiersin.orgbiorxiv.orgpeerj.comjeol.com These spectra serve as fingerprints for identifying individual fatty acids by comparison to spectral libraries. jeol.com Quantification is achieved by measuring the intensity of the ion signals. dkfz.de GC-MS analysis of FAMEs allows for accurate identification and quantification of a wide range of fatty acids present in a sample. jeol.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Other High-Resolution Techniques

While GC-MS is excellent for FAME analysis, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and other high-resolution mass spectrometry techniques offer complementary capabilities for lipidomics and metabolomics, particularly for analyzing intact lipids and a broader range of lipid classes that may not be suitable for GC. researchgate.netplos.orgmdpi.comscielo.brmdpi.comnih.gov

LC-MS/MS can be used to analyze intact lipids containing tricosanoic acid, such as triglycerides, phospholipids, or sphingolipids, without prior derivatization. researchgate.netplos.orgmdpi.comscielo.brmdpi.com The LC component separates lipids based on properties like polarity and head group, while the MS/MS (tandem mass spectrometry) provides structural information by fragmenting selected ions and analyzing the resulting fragments. researchgate.netplos.orgmdpi.comscielo.brmdpi.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are invaluable for determining the elemental composition of lipids and their fragments, further aiding in identification and structural elucidation. researchgate.netjeol.complos.orgmdpi.comscielo.br These techniques are particularly useful for targeted lipidomics approaches aimed at quantifying specific lipid species. mdpi.com

Application of Methyl Tricosanoate and Ethyl this compound as Internal Standards in Quantitative Lipid Analysis

Accurate quantification of fatty acids and lipids in complex biological matrices requires the use of internal standards. Methyl this compound (C23:0 FAME) and ethyl this compound are frequently employed as internal standards in quantitative lipid analysis, particularly when using GC-MS for FAME analysis. mpg.deresearchgate.netnih.govlipidmaps.orgscientificlabs.cominvivochem.cnfrontiersin.orgbiorxiv.orgpeerj.comnih.govsci-hub.rutandfonline.comgoedomega3.comuni-wuppertal.de

An internal standard is a compound added to samples at a known concentration before the extraction and analytical process begins. Ideally, an internal standard should be chemically similar to the analytes of interest but not naturally present in the sample, or present at negligible and consistent levels. Methyl this compound, being a saturated 23-carbon fatty acid methyl ester, fits this criterion and is suitable for quantifying other fatty acid methyl esters, especially other VLCFA FAMEs, in GC-MS analysis. mpg.deresearchgate.netnih.govlipidmaps.orgscientificlabs.cominvivochem.cnfrontiersin.orgbiorxiv.orgpeerj.comnih.govsci-hub.rutandfonline.comgoedomega3.com By comparing the response of the analyte to the response of the internal standard, variations introduced during sample preparation (extraction efficiency, derivatization yield) and instrumental analysis (injection volume, detector response fluctuations) can be corrected, leading to more accurate and reproducible quantification. nih.govgoedomega3.comredalyc.org Ethyl this compound also serves a similar purpose as an internal standard in the quantification of fatty acid ethyl esters. tandfonline.comuni-wuppertal.de

Molecular Biology and Genetic Engineering Methodologies

Molecular biology and genetic engineering techniques are essential for investigating the biological pathways involved in this compound metabolism and the functions of the genes and proteins that regulate these processes.

Transcriptome Sequencing and Proteome Profiling for Metabolic Pathway Analysis

Transcriptome sequencing (RNA-Seq) and proteome profiling provide valuable insights into the genes and proteins involved in fatty acid metabolism, including the synthesis and elongation of VLCFAs like tricosanoic acid. thegoodscentscompany.comresearchgate.netnih.govmdpi.comfrontiersin.orgpeerj.complos.orgmdpi.comscielo.br

Transcriptome sequencing involves sequencing all the RNA molecules in a sample, providing a snapshot of gene expression levels at a specific time point or under particular conditions. researchgate.netmdpi.complos.orgscielo.br By analyzing the transcriptome, researchers can identify which genes related to fatty acid synthesis, elongation (such as Elovl genes), desaturation, and degradation are actively being transcribed. thegoodscentscompany.comresearchgate.netnih.govmdpi.compeerj.complos.orgscielo.br

Proteome profiling involves identifying and quantifying the proteins present in a sample. frontiersin.orgoatext.combiorxiv.orgmdpi.comtandfonline.com Since proteins, particularly enzymes, are the functional workhorses of metabolic pathways, proteomic analysis can reveal the abundance of enzymes directly involved in this compound metabolism. frontiersin.orgoatext.combiorxiv.orgmdpi.com

Integrating data from transcriptome sequencing and proteome profiling allows for a more comprehensive understanding of the regulation of VLCFA metabolism. Changes in gene expression (transcriptome) can be correlated with changes in protein abundance (proteome), helping to pinpoint key regulatory steps and identify potential bottlenecks or highly active components within the metabolic network. researchgate.netfrontiersin.orgbiorxiv.orgpeerj.complos.orgmdpi.com This multi-omics approach can illuminate how cellular conditions or genetic variations impact the production and utilization of this compound.

Gene Editing Techniques for Functional Elucidation (e.g., CRISPR/Cas9 for Elovl proteins)

Gene editing techniques, such as CRISPR/Cas9, are powerful tools for directly investigating the function of specific genes involved in fatty acid metabolism, including those responsible for the elongation of fatty acids to produce VLCFAs like tricosanoic acid. mdpi.comnih.govresearchgate.netnih.govanimbiosci.org Elongation of very long-chain fatty acid (Elovl) proteins are key enzymes in this process. mdpi.comnih.govresearchgate.netnih.gov

CRISPR/Cas9 technology allows for precise modification of the genome, enabling researchers to knock out (inactivate), knock in (insert), or edit specific genes. mdpi.comnih.govresearchgate.netnih.govanimbiosci.org By using CRISPR/Cas9 to target Elovl genes, researchers can disrupt the synthesis of VLCFAs. mdpi.comnih.govresearchgate.netnih.gov For example, studies have used CRISPR/Cas9 to generate elovl8a and elovl8b knockout zebrafish to investigate the role of these specific elongases in fatty acid biosynthesis and elongation. mdpi.comnih.gov

Studying the phenotypic consequences of these genetic modifications, such as changes in fatty acid profiles or cellular functions, provides direct evidence for the role of the targeted gene and its protein product in this compound metabolism. mdpi.comnih.govresearchgate.netnih.gov This approach is crucial for functionally validating the roles of genes identified through transcriptomic and proteomic analyses and for dissecting the complex regulatory networks governing VLCFA biology. nih.govresearchgate.netanimbiosci.org

Computational and In Silico Approaches

Computational and in silico methods play a crucial role in predicting the behavior of this compound and its derivatives at a molecular level, complementing experimental findings and guiding further research. These approaches leverage computational power to model molecular interactions and analyze complex biological data.

Molecular Docking Simulations for Interaction Prediction

Molecular docking simulations are widely used to predict the binding affinity and interaction modes of small molecules, such as fatty acids, with target proteins. This technique helps in understanding potential biological activities and identifying putative protein targets. Studies have employed molecular docking to investigate the interactions of tricosanoic acid and its esters with various enzymes.

For instance, molecular docking has been used to evaluate the potential inhibitory effects of compounds, including tricosanoic acid, against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), α-amylase, and α-glucosidase nih.govmdpi.com. These simulations predict how a molecule fits into the active site of an enzyme and the strength of the interaction, typically expressed as a binding energy (e.g., in kcal/mol) mdpi.compreprints.org. The interactions often involve hydrogen bonds and hydrophobic contacts with specific amino acid residues in the protein's catalytic pocket mdpi.com.

In the context of potential antiaging applications, tricosanoic acid has been subjected to molecular docking analysis to predict its interactions with matrix metalloproteinase-13 (MMP-13), matrix metalloproteinase-9 (MMP-9), and hyaluronidase (B3051955) jppres.com. Such in silico analyses provide theoretical support for potential inhibitory effects, although they require experimental validation.

Furthermore, molecular docking simulations have been applied to study the binding of various compounds, including methyl this compound, to viral proteins, such as the proteinases of SARS-CoV-2, to explore potential therapeutic actions windows.net. These simulations assess the energy parameters of binding and analyze the interaction patterns within the defined binding sites windows.net.

Chemometrics and Multivariate Statistical Analysis in Lipidomics Data Interpretation

Lipidomics studies generate vast amounts of data on the diverse lipid molecular species present in biological samples. Interpreting this complex data requires advanced statistical methods, collectively known as chemometrics and multivariate statistical analysis. These techniques help to identify patterns, correlations, and significant differences in lipid profiles under various conditions.

Chemometrics involves the application of statistical and mathematical techniques to analyze chemical data, enhancing the information obtained from analytical methods like chromatography and spectroscopy mdpi.com. Multivariate statistical analysis, a core component of chemometrics in lipidomics, includes methods such as Principal Component Analysis (PCA) and Partial Least Squares Discriminant Analysis (PLS-DA) nih.govresearchgate.netnih.govmdpi.com.

PCA is an unsupervised method used for dimensionality reduction and visualizing the main sources of variation within a dataset, allowing for the identification of trends and potential outliers nih.gov. PLS-DA is a supervised method that focuses on maximizing the separation between predefined groups based on their lipid profiles, helping to identify lipids that significantly contribute to these differences nih.gov.

These methods have been applied to analyze fatty acid compositions, including tricosanoic acid, in various biological matrices. For example, multivariate statistical analysis has been used to compare the lipid profiles of different types of milk, revealing how the presence and relative abundance of fatty acids like tricosanoic acid contribute to the clustering of milk types researchgate.netnih.gov. Similarly, these techniques have been employed to analyze fatty acid concentrations in biological samples from studies investigating dietary effects, such as the impact of bamboo shoot consumption on giant panda lipidomes, where tricosanoic acid showed significant differences between dietary groups nih.gov. Multivariate analysis of free fatty acid contents has also been used to differentiate between alcoholic and non-alcoholic beers based on their lipid profiles mdpi.com.

These statistical approaches are essential for extracting meaningful biological insights from high-throughput lipidomics data, enabling researchers to identify this compound as a potentially significant metabolite in various physiological contexts.

Integrated Systems Biology and Bioinformatic Analyses for Metabolic Network Mapping

Understanding the biological roles of lipids like this compound requires placing them within the broader context of cellular metabolism. Integrated systems biology and bioinformatic analyses are powerful approaches that combine data from multiple 'omics' levels (e.g., transcriptomics, metabolomics) to map and analyze metabolic networks.

Systems biology aims to understand the interactions between the components of biological systems, and in the context of metabolism, this involves mapping intricate networks of biochemical reactions. Bioinformatics provides the computational tools and databases necessary to integrate and analyze the large, diverse datasets generated by high-throughput experiments researchgate.net.

These integrated approaches allow researchers to visualize how metabolites like tricosanoic acid are synthesized, degraded, and interconverted within cellular pathways. Genome-scale metabolic models (GEMs) are valuable tools in this area, providing a framework to integrate omics data and simulate metabolic flux researchgate.netscholaris.ca. By mapping differentially expressed genes and altered metabolite levels onto these networks, researchers can identify key pathways and regulatory mechanisms involving VLCFAs such as tricosanoic acid nih.govresearchgate.net.

Studies utilizing systems biology and bioinformatics have investigated the metabolic reprogramming that occurs in various biological processes. For instance, the metabolome profile, which includes tricosanoic acid, has been analyzed alongside transcriptome data to understand metabolic changes during plant development and in response to environmental factors nih.govresearchgate.net. Bioinformatics pipelines are used to process and analyze the data, mapping metabolites onto metabolic pathways and identifying those that are significantly altered nih.govunavarra.es.

While specific detailed research findings on this compound's precise flux or regulatory role within complex metabolic networks through dedicated systems biology studies are still emerging, its identification within metabolomic profiles analyzed by these integrated approaches highlights its presence and potential involvement in various biological processes nih.govresearchgate.net. The application of these methodologies is crucial for a holistic understanding of this compound's role beyond individual enzymatic interactions, placing it within the dynamic context of the cellular metabolic landscape.

Q & A

Q. What standardized methodologies are recommended for quantifying tricosanoate in lipid matrices?

Gas chromatography (GC) with flame ionization detection (FID) is widely used, employing methyl this compound (C23:0) as an internal standard. The theoretical response factors for this compound derivatives are validated using certified reference materials (e.g., NIST RM-8435) and cross-checked with experimental correction factors derived from repeated injections . For accurate quantification, the internal standard method calculates fatty acid concentrations using the formula:

FA (mg/g)=AX×M23:0×TRF×FCTA23:0×Sample mass (g)\text{FA (mg/g)} = \frac{A_X \times M_{23:0} \times \text{TRF} \times \text{FCT}}{A_{23:0} \times \text{Sample mass (g)}}

where AXA_X and A23:0A_{23:0} are peak areas of the target fatty acid and internal standard, respectively .

Q. How can this compound be distinguished from co-eluting fatty acids in complex biological samples?

Chemometric techniques like partial least squares-discriminant analysis (PLS-DA) and orthogonal PLS-DA (OPLS-DA) effectively resolve overlapping chromatographic peaks. Variable importance in projection (VIP) scores (>1.0) identify this compound as a discriminative marker in lipidomic studies, particularly in marine oils .

Advanced Research Questions

Q. What experimental design considerations are critical for minimizing bias in this compound quantification?

  • Internal Standard Selection : Methyl this compound must match the physicochemical properties of target analytes (e.g., chain length, polarity) to account for extraction efficiency and detector variability .
  • Method Validation : Include accuracy tests using certified reference materials, precision assessments via intra-/inter-day reproducibility, and recovery studies at multiple spiking levels .
  • Statistical Rigor : Apply ANOVA with post-hoc Tukey tests to compare means across sample groups, ensuring p<0.05p < 0.05 significance thresholds .

Q. How can researchers resolve contradictions in this compound’s reported biological roles across studies?

  • Meta-Analysis Frameworks : Systematically evaluate studies using PICOT criteria (Population, Intervention, Comparison, Outcome, Time) to isolate contextual variables (e.g., species-specific lipid metabolism in Epinephelus vs. Lutjanus fish) .
  • Dose-Response Studies : Conduct in vitro/in vivo experiments to establish concentration-dependent effects, addressing discrepancies in this compound’s role as a biomarker or metabolic intermediate .

Q. What novel applications does this compound offer in ecological or biochemical research?

  • Chemotaxonomic Markers : this compound’s VIP scores in PLS-DA models classify marine oils by species, aiding food authenticity studies .
  • Thermodynamic Studies : Its melting point (53–56°C) and density (0.860 g/cm³) inform phase-behavior analyses in lipid bilayer systems .

Methodological Challenges and Solutions

Q. What are the limitations of using this compound as an internal standard in high-throughput lipidomics?

  • Challenge : Co-elution with branched-chain or unsaturated fatty acids in complex matrices.
  • Solution : Couple GC with mass spectrometry (GC-MS) for selective ion monitoring (SIM) or employ two-dimensional chromatography (GC×GC) .

Q. How can researchers optimize this compound detection in trace-level environmental samples?

  • Preconcentration Techniques : Solid-phase microextraction (SPME) or liquid-liquid extraction (LLE) with non-polar solvents enhance sensitivity.
  • Derivatization : Convert this compound to pentafluorobenzyl esters to improve volatility and detection limits in GC .

Ethical and Reproducibility Considerations

Q. How should researchers address dataset relevance and trustworthiness in this compound studies?

  • Data Transparency : Publish raw chromatograms, calibration curves, and metadata (e.g., column type, temperature gradients) using platforms like Zenodo or Figshare .
  • FINER Criteria : Ensure research questions are Feasible, Interesting, Novel, Ethical, and Relevant during experimental design .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.